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molecular formula C11H17NO B8286994 3-Hydroxy-2-(2,6-dimethylphenyl)-propylamine

3-Hydroxy-2-(2,6-dimethylphenyl)-propylamine

Cat. No. B8286994
M. Wt: 179.26 g/mol
InChI Key: UTIZIMDYGXKIRK-UHFFFAOYSA-N
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Patent
US06441237B1

Procedure details

52.4 g (0.3 mol) of 3-hydroxy-2-(2,6-dimethylphenyl)-propionitrile are dissolved in 400 ml methanol and combined with 50 9 of NH3. The reaction mixture is hydrogenated under a pressure of 70 bar and at a reaction temperature of 70° C. in the presence of 60 g Raney nickel. After 4 h the mixture is cooled, filtered over silica gel and the solvent is eliminated in vacuo. The residue is distilled under high vacuum. Yield: 40.6 g (76%), boiling point: 135-140° C. (0.02 mbar); melting point of the hydrochloride: 166° C.
Name
3-hydroxy-2-(2,6-dimethylphenyl)-propionitrile
Quantity
52.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13])[C:4]#[N:5].N>CO.[Ni]>[OH:1][CH2:2][CH:3]([C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13])[CH2:4][NH2:5]

Inputs

Step One
Name
3-hydroxy-2-(2,6-dimethylphenyl)-propionitrile
Quantity
52.4 g
Type
reactant
Smiles
OCC(C#N)C1=C(C=CC=C1C)C
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
60 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 4 h the mixture is cooled
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered over silica gel
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under high vacuum
CUSTOM
Type
CUSTOM
Details
166° C.

Outcomes

Product
Name
Type
Smiles
OCC(CN)C1=C(C=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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